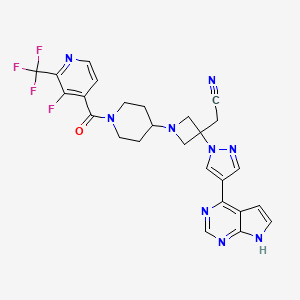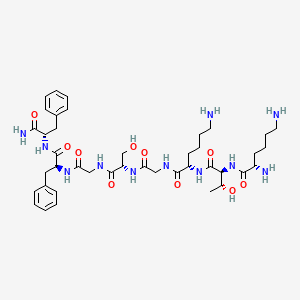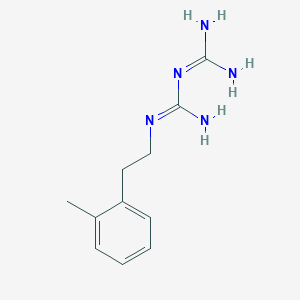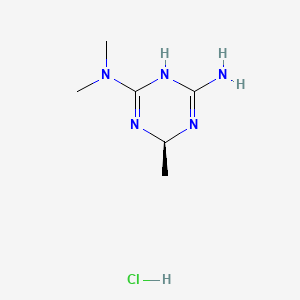
Itacitinib
Descripción general
Descripción
Itacitinib, también conocido como INCB039110, es un inhibidor potente y selectivo de la Janus quinasa 1 (JAK1). Se utiliza principalmente en el tratamiento de diversas enfermedades inflamatorias y autoinmunes, así como ciertos tipos de cáncer. This compound ha demostrado ser prometedor en la reducción del síndrome de liberación de citocinas, un efecto secundario potencialmente mortal asociado con la terapia con células T con receptor de antígeno quimérico .
Mecanismo De Acción
Itacitinib ejerce sus efectos inhibiendo selectivamente JAK1, una enzima clave en la vía de señalización JAK-STAT. Esta vía participa en la transmisión de señales desde los receptores de citocinas hasta el núcleo, lo que lleva a la expresión de genes involucrados en la inflamación y las respuestas inmunitarias. Al inhibir JAK1, el this compound reduce la producción de citocinas proinflamatorias y modula la actividad de las células inmunitarias .
Compuestos Similares:
Tofacitinib: Un inhibidor de JAK1 y JAK3 utilizado en el tratamiento de la artritis reumatoide.
Ruxolitinib: Un inhibidor de JAK1 y JAK2 utilizado en el tratamiento de la mielofibrosis y la policitemia vera.
Baricitinib: Un inhibidor de JAK1 y JAK2 utilizado en el tratamiento de la artritis reumatoide.
Comparación: this compound es único en su selectividad para JAK1, lo que reduce el riesgo de efectos secundarios asociados con la inhibición de otros miembros de la familia JAK. Esta selectividad hace que el this compound sea un candidato prometedor para el tratamiento de enfermedades donde JAK1 juega un papel predominante .
Análisis Bioquímico
Biochemical Properties
Itacitinib plays a significant role in biochemical reactions, particularly in the JAK-STAT signaling pathway. It interacts with JAK1, a key enzyme in this pathway, and inhibits its activity . This interaction is crucial in regulating the immune response and inflammation .
Cellular Effects
This compound has broad anti-inflammatory activity and can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly and dose-dependently reduce levels of multiple cytokines implicated in Cytokine Release Syndrome (CRS) in several in vitro and in vivo models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to JAK1, inhibiting its activity, and subsequently reducing the phosphorylation of STAT1, a downstream effector in the JAK-STAT pathway . This inhibition disrupts the signaling of several cytokines involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have stable effects over time. It continues to inhibit JAK1 and reduce cytokine levels even after prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At clinically relevant doses, this compound was well-tolerated and did not significantly inhibit the proliferation or antitumor killing capacity of CAR T-cell constructs
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway. By inhibiting JAK1, it impacts the signaling of several cytokines involved in this pathway
Transport and Distribution
It is known to be orally administered and has broad anti-inflammatory activity, suggesting it may be widely distributed in the body .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. As a JAK1 inhibitor, it likely interacts with JAK1 at the location of this enzyme, which is associated with the cytoplasmic portion of cytokine receptors
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de itacitinib involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de un anillo de piridina, la introducción de átomos de flúor y la incorporación de un grupo nitrilo. Las condiciones de reacción suelen implicar el uso de bases fuertes, como el hidruro de sodio, y disolventes como la dimetilformamida .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alto rendimiento para la purificación. Las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Itacitinib se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de piridina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como el bromo o el cloro.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden estudiarse más a fondo por sus propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Itacitinib tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como un compuesto modelo en el estudio de los inhibidores de JAK y sus rutas sintéticas.
Biología: this compound se estudia por sus efectos en las vías de señalización de citocinas y la función de las células inmunitarias.
Medicina: this compound se está investigando por su potencial en el tratamiento de enfermedades autoinmunes, afecciones inflamatorias y ciertos tipos de cáncer.
Comparación Con Compuestos Similares
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Comparison: Itacitinib is unique in its selectivity for JAK1, which reduces the risk of side effects associated with the inhibition of other JAK family members. This selectivity makes this compound a promising candidate for the treatment of diseases where JAK1 plays a predominant role .
Propiedades
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSXLIQKWEBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334298-90-6, 1651228-00-0 | |
| Record name | Itacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB39110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ITACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Q1: What is the primary molecular target of Itacitinib?
A: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound's inhibition of JAK1 affect downstream signaling pathways?
A: By inhibiting JAK1, this compound disrupts the phosphorylation of signal transducer and activator of transcription (STAT) proteins []. This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma (IFN-γ) [, , , , , , , ].
Q3: What is the significance of the JAK/STAT pathway in disease pathology?
A: The JAK/STAT pathway plays a crucial role in regulating immune responses, cell growth, and differentiation [, , ]. Dysregulation of this pathway is implicated in various inflammatory diseases, myeloproliferative disorders, and malignancies [].
Q4: How does this compound's selectivity for JAK1 compare to other JAK inhibitors?
A: Unlike some other JAK inhibitors that target multiple JAK family members, this compound exhibits a higher selectivity for JAK1 over JAK2 [, ]. This selectivity is important as it may contribute to a potentially improved safety profile by minimizing off-target effects on JAK2-dependent processes, such as hematopoiesis [].
Q5: What is the primary route of this compound elimination?
A: this compound is primarily metabolized by cytochrome P450 (CYP)3A4, with minimal renal elimination [, , ].
Q6: How does hepatic impairment affect the pharmacokinetics of this compound?
A: Moderate to severe hepatic impairment leads to increased exposure (AUC and Cmax) of this compound []. This finding necessitates dose adjustments for patients with hepatic impairment [].
Q7: How do strong CYP3A inhibitors affect this compound's pharmacokinetics?
A: Co-administration of this compound with strong CYP3A inhibitors significantly increases its exposure [, ]. This interaction requires careful consideration and potential dose adjustments to prevent adverse effects.
Q8: Are there any recommended dose adjustments for patients with renal impairment?
A: Based on studies in patients with severe renal impairment and end-stage renal disease, no dose adjustment is recommended for this compound in patients with impaired renal function [].
Q9: What clinical indications are being investigated for this compound?
A: this compound is being investigated for its therapeutic potential in a range of conditions, including: * Acute and chronic graft-versus-host disease (GVHD) [, , , , , , ] * Cytokine release syndrome (CRS) associated with CAR T-cell therapy [, ] * Myelofibrosis [] * T-cell prolymphocytic leukemia (T-PLL) [, ] * Solid tumors, including pancreatic cancer, in combination with chemotherapy or immunotherapy [, ] * Hemophagocytic Lymphohistiocytosis (HLH) []
Q10: What is the rationale for using this compound in GVHD?
A: The rationale for this compound's use in GVHD stems from its ability to inhibit the production of pro-inflammatory cytokines like IFN-γ and IL-6, which are key mediators in the pathogenesis of GVHD [, , , ].
Q11: How effective is this compound in preventing CRS associated with CAR T-cell therapy?
A: Preliminary results from clinical trials suggest that prophylactic treatment with this compound can reduce the incidence and severity of CRS in patients receiving CAR T-cell therapy [, ].
Q12: Has this compound shown any promising activity in specific lymphoma subtypes?
A: Clinical trials indicate that this compound, in combination with other agents, exhibits promising activity in classic Hodgkin lymphoma and non-germinal center B-cell-like diffuse large B-cell lymphoma [].
Q13: What role does inflammation play in the efficacy of this compound in lung cancer?
A: Research suggests that this compound may be particularly beneficial for lung cancer patients with elevated inflammation who do not respond well to PD-1 blockade alone. Adding this compound to PD-1 blockade in this patient population may improve immune function and enhance anti-tumor responses [].
Q14: Have any biomarkers been identified for predicting response to this compound in aGVHD?
A: Elevated plasma levels of ST2 and TNFR1 at baseline have been associated with a lower likelihood of response to this compound combined with corticosteroids in acute GVHD [].
Q15: Are there any potential response-to-treatment biomarkers for this compound in aGVHD?
A: Decreases in ProCALCA/CALCA, ST2, and TNFR1 over time have been linked to a positive response to this compound in acute GVHD [].
Q16: What is the role of MCP3 and REG3A in predicting response to this compound in aGVHD?
A: Monocyte chemotactic protein (MCP)3, along with the known aGVHD prognostic biomarker regenerating islet-derived protein (REG)3A, appear to stratify complete responders from non-responders to this compound in acute GVHD, potentially serving as predictive biomarkers [].
Q17: What are the most common adverse events observed with this compound treatment?
A: The most frequently reported adverse events in clinical trials of this compound include: * Fatigue [, , ] * Nausea [, , ] * Anemia [, ] * Thrombocytopenia [, , ] * Neutropenia [, , ]
Q18: Are there any specific safety concerns associated with this compound use in patients with pre-existing conditions?
A: Patients with pre-existing thrombocytopenia may be at an increased risk of severe thrombocytopenia when treated with this compound [].
Q19: How does this compound affect cardiac safety?
A: A comprehensive cardiac safety analysis revealed no clinically meaningful effects of this compound on cardiac conduction parameters, including QTc interval, even at concentrations exceeding those expected in clinical practice [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)



![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)




